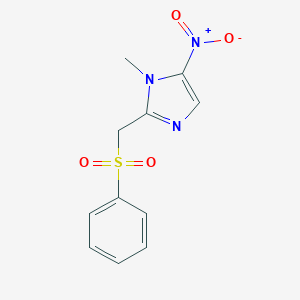

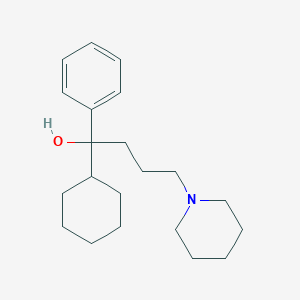

![molecular formula C7H6N2O3S B045197 Furo[3,2-c]pyridine-2-sulfonamide CAS No. 117612-42-7](/img/structure/B45197.png)

Furo[3,2-c]pyridine-2-sulfonamide

Vue d'ensemble

Description

Furo[3,2-c]pyridine-2-sulfonamide is a heterocyclic compound that has gained significant attention in scientific research. This compound belongs to the class of sulfonamides, which are widely used in medicinal chemistry due to their diverse biological activities. Furo[3,2-c]pyridine-2-sulfonamide has been reported to exhibit promising pharmacological properties, including anti-inflammatory, anti-cancer, and anti-microbial activities.

Mécanisme D'action

The mechanism of action of Furo[3,2-c]pyridine-2-sulfonamide is not fully understood. However, it has been suggested that the compound exerts its biological activities by inhibiting specific enzymes or signaling pathways. For example, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. It has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of immune and inflammatory responses.

Effets Biochimiques Et Physiologiques

The biochemical and physiological effects of Furo[3,2-c]pyridine-2-sulfonamide depend on its biological activity. For example, its anti-inflammatory activity may lead to a reduction in pain and swelling, while its anti-cancer activity may lead to the induction of apoptosis in cancer cells. In addition, its anti-microbial activity may lead to the inhibition of bacterial or fungal growth.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using Furo[3,2-c]pyridine-2-sulfonamide in lab experiments is its diverse biological activities. This allows researchers to study its effects on various biological processes, such as inflammation, cancer, and microbial growth. However, one limitation of using this compound is its potential toxicity. Like other sulfonamides, Furo[3,2-c]pyridine-2-sulfonamide may cause adverse effects in vivo, which may limit its use in certain experiments.

Orientations Futures

There are several future directions for the study of Furo[3,2-c]pyridine-2-sulfonamide. One direction is the development of more potent and selective analogs of this compound. This may lead to the identification of new therapeutic agents for the treatment of inflammatory diseases, cancer, and infectious diseases. Another direction is the investigation of the molecular mechanisms underlying the biological activities of Furo[3,2-c]pyridine-2-sulfonamide. This may provide insights into new drug targets and signaling pathways. Finally, the use of Furo[3,2-c]pyridine-2-sulfonamide in combination with other drugs or therapies may enhance its therapeutic efficacy and reduce potential toxicity.

Applications De Recherche Scientifique

Furo[3,2-c]pyridine-2-sulfonamide has been extensively studied for its biological activities. It has been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been shown to have anti-cancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. In addition, Furo[3,2-c]pyridine-2-sulfonamide has been reported to have anti-microbial activity against a wide range of bacteria and fungi.

Propriétés

Numéro CAS |

117612-42-7 |

|---|---|

Nom du produit |

Furo[3,2-c]pyridine-2-sulfonamide |

Formule moléculaire |

C7H6N2O3S |

Poids moléculaire |

198.2 g/mol |

Nom IUPAC |

furo[3,2-c]pyridine-2-sulfonamide |

InChI |

InChI=1S/C7H6N2O3S/c8-13(10,11)7-3-5-4-9-2-1-6(5)12-7/h1-4H,(H2,8,10,11) |

Clé InChI |

PYNYTRWSFOCVRT-UHFFFAOYSA-N |

SMILES |

C1=CN=CC2=C1OC(=C2)S(=O)(=O)N |

SMILES canonique |

C1=CN=CC2=C1OC(=C2)S(=O)(=O)N |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

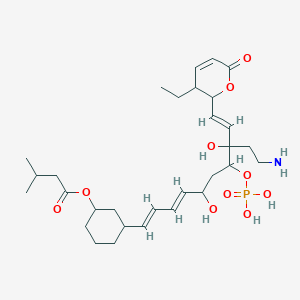

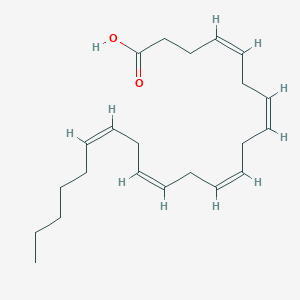

![[(2R,3S,4R,5R,6R)-5-Acetamido-3,4-diacetyloxy-6-hexadecoxyoxan-2-yl]methyl acetate](/img/structure/B45140.png)

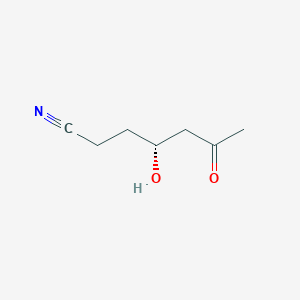

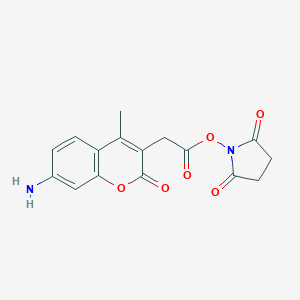

![2,4,6-trihydroxy-3-methyl-5-[(3S)-3-methylpentanoyl]benzaldehyde](/img/structure/B45144.png)